Cyclopropanecarbothioamide
Overview
Description
Cyclopropanecarbothioamide is a chemical compound with the linear formula C4H7NS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Cyclopropanecarbothioamide can be synthesized from Cyclopropanecarboxamide . The reaction involves the use of Lawesson’s reagent and sodium carbonate in tetrahydrofuran at 80°C for 2 hours .Molecular Structure Analysis
The molecular structure of Cyclopropanecarbothioamide is represented by the linear formula C4H7NS . Its molecular weight is 101.171 .Physical And Chemical Properties Analysis
Cyclopropanecarbothioamide is a white to pale cream crystalline powder . Its melting point ranges from 110.0-119.0°C .Scientific Research Applications
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Organocatalysis
- Cyclopropanecarbothioamide and its derivatives have been found to serve as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds . They have been used as catalysts in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
- The methods of application or experimental procedures involve using these compounds as organocatalysts in various organic transformations .
- The outcomes of these applications have led to the development of many synthetic protocols .
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Synthesis of Thiazolo Pyridine Derivatives
- Cyclopropanecarbothioamide is used for purification in the single-step preparation of thiazolo [5, 4-b] pyridine and thiazolo [5, 4-c] pyridine derivatives from chloronitropyridines and thioamides, or thioureas .
- The method involves using Cyclopropanecarbothioamide in a reaction with chloronitropyridines and thioamides, or thioureas .
- The result is the synthesis of thiazolo pyridine derivatives .
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Peptide Modification and Study of Protein Function
- Cyclopropanecarbothioamide, as a type of thioamide, has been introduced into biologically active compounds to achieve improved target affinity and/or stability towards hydrolytic enzymes . It has also been applied as probes of protein and peptide folding and dynamics .
- The method involves the incorporation of thioamides into proteins, enabling both structural and functional studies to be performed .
- The outcomes of these applications have led to improved understanding of protein function and dynamics .
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Synthesis of Organosulfur Compounds
- Cyclopropanecarbothioamide is used in the synthesis of organosulfur compounds .
- The method involves using Cyclopropanecarbothioamide in various chemical reactions to produce organosulfur compounds .
- The result is the synthesis of a variety of organosulfur compounds, which have a wide range of applications in different fields .
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Organocatalytic Applications of Cyclopropene-Based Small Molecules
- Cyclopropanecarbothioamide and its derivatives have been found to serve as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds . They have been used as catalysts in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
- The methods of application or experimental procedures involve using these compounds as organocatalysts in various organic transformations .
- The outcomes of these applications have led to the development of many synthetic protocols .
-
Synthesis of Cyclopropane-Containing Natural Products
- Cyclopropanecarbothioamide is used in the synthesis of cyclopropane-containing natural products .
- The method involves using Cyclopropanecarbothioamide in various chemical reactions to produce cyclopropane-containing natural products .
- The result is the synthesis of a variety of cyclopropane-containing natural products, which have a wide range of applications in different fields .
Safety And Hazards
properties
IUPAC Name |
cyclopropanecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPJWNFOLPDTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622836 | |
Record name | Cyclopropanecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarbothioamide | |
CAS RN |
20295-34-5 | |
Record name | Cyclopropanecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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